molecular formula C18H15FN2O4 B287058 2-[3-Acetyl-5-(4-fluorophenyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]phenyl acetate

2-[3-Acetyl-5-(4-fluorophenyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]phenyl acetate

Cat. No. B287058
M. Wt: 342.3 g/mol
InChI Key: ZYSJDBSPPLEOFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-Acetyl-5-(4-fluorophenyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]phenyl acetate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the oxadiazole family, which has been found to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of 2-[3-Acetyl-5-(4-fluorophenyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]phenyl acetate is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in inflammation, microbial growth, and cancer cell proliferation. This compound has been found to interact with several molecular targets, including COX-2, NF-κB, and EGFR.
Biochemical and Physiological Effects:
2-[3-Acetyl-5-(4-fluorophenyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]phenyl acetate has been found to exhibit a range of biochemical and physiological effects, including inhibition of inflammatory cytokines, suppression of microbial growth, and induction of apoptosis in cancer cells. This compound has also been found to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[3-Acetyl-5-(4-fluorophenyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]phenyl acetate is its versatility in different types of assays and experiments. This compound can be used in cell-based assays, animal models, and in vitro studies to investigate its biological activities and potential therapeutic applications. However, one limitation of this compound is its relatively low water solubility, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for research on 2-[3-Acetyl-5-(4-fluorophenyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]phenyl acetate. One area of interest is the development of novel derivatives and analogs of this compound with improved pharmacokinetic properties and enhanced biological activities. Another direction is the investigation of the potential use of this compound in combination with other drugs or therapies for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its molecular targets.

Synthesis Methods

The synthesis of 2-[3-Acetyl-5-(4-fluorophenyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]phenyl acetate involves the reaction of 4-fluoroaniline with ethyl acetoacetate, followed by cyclization with hydrazine hydrate and acetic anhydride. This method has been optimized to produce high yields of the compound with good purity.

Scientific Research Applications

2-[3-Acetyl-5-(4-fluorophenyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]phenyl acetate has been found to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This compound has been studied for its potential use in the treatment of various diseases, such as arthritis, bacterial infections, and cancer.

properties

Product Name

2-[3-Acetyl-5-(4-fluorophenyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]phenyl acetate

Molecular Formula

C18H15FN2O4

Molecular Weight

342.3 g/mol

IUPAC Name

[2-[3-acetyl-5-(4-fluorophenyl)-2H-1,3,4-oxadiazol-2-yl]phenyl] acetate

InChI

InChI=1S/C18H15FN2O4/c1-11(22)21-18(15-5-3-4-6-16(15)24-12(2)23)25-17(20-21)13-7-9-14(19)10-8-13/h3-10,18H,1-2H3

InChI Key

ZYSJDBSPPLEOFA-UHFFFAOYSA-N

SMILES

CC(=O)N1C(OC(=N1)C2=CC=C(C=C2)F)C3=CC=CC=C3OC(=O)C

Canonical SMILES

CC(=O)N1C(OC(=N1)C2=CC=C(C=C2)F)C3=CC=CC=C3OC(=O)C

Origin of Product

United States

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